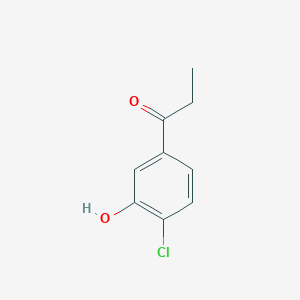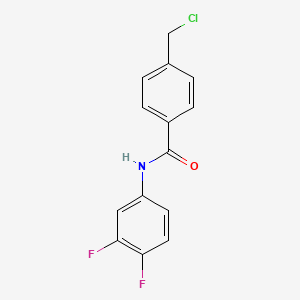
4-Chloromethyl-N-(3,4-difluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloromethyl-N-(3,4-difluorophenyl)benzamide is an organic compound characterized by the presence of a chloromethyl group and a difluorophenyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-N-(3,4-difluorophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloromethylbenzoic acid and 3,4-difluoroaniline.
Amidation Reaction: The 4-chloromethylbenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with 3,4-difluoroaniline in the presence of a base like triethylamine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.
化学反応の分析
Types of Reactions
4-Chloromethyl-N-(3,4-difluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The aromatic rings can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) for azide substitution or potassium cyanide (KCN) for cyanide substitution. These reactions typically occur under mild conditions with polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidomethyl-N-(3,4-difluorophenyl)benzamide.
科学的研究の応用
4-Chloromethyl-N-(3,4-difluorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes and molecular interactions.
作用機序
The mechanism of action of 4-Chloromethyl-N-(3,4-difluorophenyl)benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The difluorophenyl group enhances the compound’s binding affinity and specificity for its targets. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
4-Chloromethyl-N-phenylbenzamide: Lacks the difluorophenyl group, which may result in different binding properties and biological activity.
4-Bromomethyl-N-(3,4-difluorophenyl)benzamide: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
4-Chloromethyl-N-(2,3-difluorophenyl)benzamide: Positional isomer with fluorine atoms at different positions, affecting its chemical and biological properties.
Uniqueness
4-Chloromethyl-N-(3,4-difluorophenyl)benzamide is unique due to the specific positioning of the chloromethyl and difluorophenyl groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing fluorine atoms and a reactive chloromethyl group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H10ClF2NO |
|---|---|
分子量 |
281.68 g/mol |
IUPAC名 |
4-(chloromethyl)-N-(3,4-difluorophenyl)benzamide |
InChI |
InChI=1S/C14H10ClF2NO/c15-8-9-1-3-10(4-2-9)14(19)18-11-5-6-12(16)13(17)7-11/h1-7H,8H2,(H,18,19) |
InChIキー |
RBZHKBIBBFEJHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCl)C(=O)NC2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)

![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
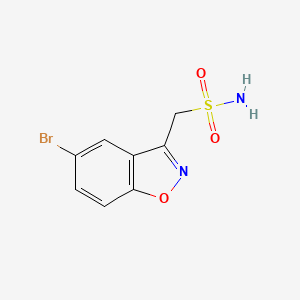


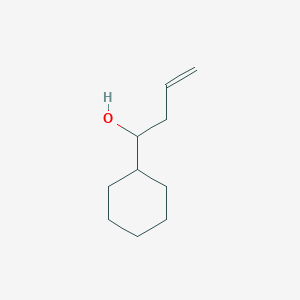
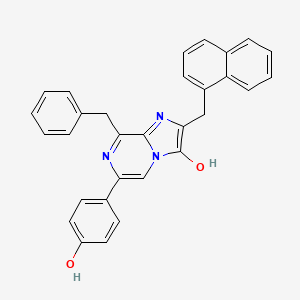

![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)

